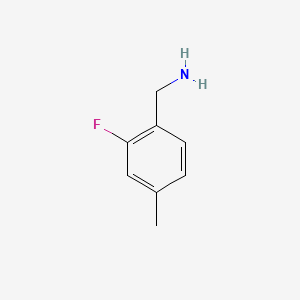

2-Fluoro-4-methylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRUYSDAUXURDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590639 | |

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-01-4 | |

| Record name | 2-Fluoro-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzylamine is a fluorinated organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine core with fluorine and methyl substitutions on the aromatic ring, suggests possible applications in the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Fluoro-4-methylbenzylamine, its expected reactivity, and generalized experimental protocols for its characterization.

Chemical and Physical Properties

While specific experimental data for 2-Fluoro-4-methylbenzylamine is limited in publicly available literature, its properties can be estimated based on data from structurally similar compounds and computational predictions. The following table summarizes the available and predicted data for 2-Fluoro-4-methylbenzylamine (CAS RN: 771573-01-4).[1][2][3][4]

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₀FN | - |

| Molecular Weight | 139.17 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥98% | Commercial supplier data. |

| Boiling Point | Not available | Data for the isomer 4-Fluoro-α-methylbenzylamine is 145 °C. |

| Melting Point | Not applicable | As it is a liquid at room temperature. |

| Density | Not available | Data for the isomer 4-Fluoro-α-methylbenzylamine is 1.059 g/mL at 25 °C. |

| pKa | Not available | Predicted to be in the range of 9-10 for the conjugate acid, typical for primary benzylamines. |

| Solubility | Not available | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Reactivity and Stability

2-Fluoro-4-methylbenzylamine is expected to exhibit reactivity characteristic of a primary benzylamine.

-

Basicity: The lone pair of electrons on the nitrogen atom of the primary amine group makes the molecule basic. It will react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The amine group is nucleophilic and can participate in various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

-

Aromatic Ring Substitution: The fluorine and methyl groups on the benzene ring will influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined effect will direct incoming electrophiles to specific positions on the ring.

-

Stability: The compound is expected to be stable under normal storage conditions. However, like many amines, it may be sensitive to air and light over time and should be stored under an inert atmosphere.

Experimental Protocols

Determination of pKa by Potentiometric Titration

A precise determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at physiological pH. As a specific protocol for 2-Fluoro-4-methylbenzylamine is not available, a general procedure for determining the pKa of an amine via potentiometric titration is provided below.[5][6][7][8]

Objective: To determine the pKa of the conjugate acid of 2-Fluoro-4-methylbenzylamine.

Materials:

-

2-Fluoro-4-methylbenzylamine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water, boiled to remove dissolved CO₂

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Accurately weigh a sample of 2-Fluoro-4-methylbenzylamine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Place the beaker containing the amine solution on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized HCl solution and record the initial volume.

-

Begin the titration by adding small increments (e.g., 0.5 mL) of the HCl titrant to the amine solution.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH of the solution shows a significant and stable drop, indicating that the equivalence point has been passed.

-

Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of HCl.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

Visualizations

Synthetic Pathway

Caption: A generalized synthetic pathway for 2-Fluoro-4-methylbenzylamine.

Representative Reaction: Acylation

The primary amine functionality of 2-Fluoro-4-methylbenzylamine makes it a versatile nucleophile for forming amide bonds, a common linkage in many pharmaceutical compounds. The following diagram illustrates the acylation of 2-Fluoro-4-methylbenzylamine with an acyl chloride.

Caption: A diagram illustrating the acylation of 2-Fluoro-4-methylbenzylamine.

Conclusion

2-Fluoro-4-methylbenzylamine is a chemical entity with potential for use in the development of new molecules with biological activity. While comprehensive experimental data on its chemical properties are not widely published, this guide provides a summary of available information and predicted characteristics based on established chemical principles and data from analogous compounds. The provided general experimental protocol for pKa determination offers a foundational method for its characterization. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this compound.

References

- 1. 2-FLUORO-4-METHYLBENZYLAMINE | 771573-01-4 [chemicalbook.com]

- 2. 771573-01-4 CAS MSDS (2-FLUORO-4-METHYLBENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (s)-4-fluoro-α-methylbenzylamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. uregina.scholaris.ca [uregina.scholaris.ca]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. mdpi.com [mdpi.com]

2-Fluoro-4-methylbenzylamine molecular weight and formula

This document provides a concise technical overview of the chemical properties of 2-Fluoro-4-methylbenzylamine, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

2-Fluoro-4-methylbenzylamine is a substituted aromatic amine. The presence of a fluorine atom and a methyl group on the benzene ring influences its chemical reactivity and physical properties, making it a compound of interest in medicinal chemistry and organic synthesis.

| Identifier | Value | Source |

| Molecular Formula | C8H10FN | [1] |

| Molecular Weight | 139.17 g/mol | [1][2][3] |

| CAS Number | 771573-01-4 | [1][4] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. 771573-01-4 CAS MSDS (2-FLUORO-4-METHYLBENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-FLUORO-4-METHYLBENZYLAMINE | 771573-01-4 [chemicalbook.com]

Structure Elucidation of 2-Fluoro-4-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-Fluoro-4-methylbenzylamine. The document details the expected data from key spectroscopic techniques, outlines experimental protocols, and presents a logical workflow for the confirmation of the molecular structure.

Molecular Structure and Properties

2-Fluoro-4-methylbenzylamine is a substituted benzylamine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . The structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an aminomethyl group at position 1.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Fluoro-4-methylbenzylamine. This data is derived from computational prediction tools and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | H-5 |

| ~6.95 | d | 1H | H-3 |

| ~6.90 | d | 1H | H-6 |

| ~3.85 | s | 2H | -CH₂- |

| ~2.30 | s | 3H | -CH₃ |

| ~1.60 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-2 |

| ~139 (d, ³JCF ≈ 5 Hz) | C-4 |

| ~130 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~126 (d, ⁴JCF ≈ 3 Hz) | C-5 |

| ~125 (d, ²JCF ≈ 15 Hz) | C-1 |

| ~115 (d, ²JCF ≈ 22 Hz) | C-3 |

| ~40 | -CH₂- |

| ~20 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -118 | m |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 139 | 80 | [M]⁺ |

| 122 | 100 | [M-NH₃]⁺ |

| 109 | 40 | [M-CH₂NH₂]⁺ |

| 96 | 30 | [C₆H₄F]⁺ |

Table 5: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3280 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3030 | Medium | Aromatic C-H stretch |

| 2920, 2850 | Medium | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1500, 1450 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-F stretch |

| 820 | Strong | C-H out-of-plane bend |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of 2-Fluoro-4-methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Fluoro-4-methylbenzylamine.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 5 seconds.

-

Accumulate at least 1024 scans.

-

Process the data with an exponential multiplication (line broadening of 1 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe (operating at 470 MHz for ¹⁹F).

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of -100 to -150 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

-

Accumulate 64 scans.

-

Process the data with an exponential multiplication (line broadening of 0.5 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 2-Fluoro-4-methylbenzylamine in methanol (approximately 1 mg/mL).

-

-

Electron Ionization (EI) Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Set the ion source temperature to 200 °C.

-

Scan a mass range of m/z 40 to 400.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Place a drop of neat liquid 2-Fluoro-4-methylbenzylamine between two potassium bromide (KBr) plates to form a thin film.

-

-

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

Record the spectrum in transmittance or absorbance mode.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of 2-Fluoro-4-methylbenzylamine, from initial analysis to final confirmation.

This comprehensive approach, combining multiple spectroscopic techniques, allows for the unambiguous determination of the structure of 2-Fluoro-4-methylbenzylamine. The correlation of data from each method provides a high degree of confidence in the final structural assignment.

Synthetic Routes for 2-Fluoro-4-methylbenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-Fluoro-4-methylbenzylamine, a key intermediate in the development of various pharmaceutical compounds. This document details several strategic approaches, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient synthesis of this target molecule.

Executive Summary

The synthesis of 2-Fluoro-4-methylbenzylamine can be effectively achieved through multiple synthetic pathways. The most prominent and well-documented routes commence from readily available starting materials such as 2-fluoro-4-methyltoluene or its derivatives. This guide will focus on three primary strategies:

-

Route A: Amination of 2-Fluoro-4-methylbenzyl Bromide: A two-step process involving the benzylic bromination of 2-fluoro-4-methyltoluene followed by amination of the resulting benzyl bromide.

-

Route B: Reduction of 2-Fluoro-4-methylbenzonitrile: This pathway involves the preparation of the key benzonitrile intermediate, followed by its chemical or catalytic reduction to the target benzylamine.

-

Route C: Reductive Amination of 2-Fluoro-4-methylbenzaldehyde: A direct approach that involves the formation of an imine from the corresponding benzaldehyde and ammonia, which is then reduced in situ.

Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. The following sections provide detailed experimental procedures and comparative data to assist in the selection of the most suitable method for a given research and development context.

Route A: Amination of 2-Fluoro-4-methylbenzyl Bromide

This route is a classical and reliable approach for the synthesis of benzylamines. It proceeds in two key stages: the formation of the benzyl bromide intermediate and its subsequent conversion to the primary amine.

Step 1: Synthesis of 2-Fluoro-4-methylbenzyl bromide

The initial step involves the free-radical bromination of 2-fluoro-4-methyltoluene at the benzylic position.

Experimental Protocol:

A solution of 2-fluoro-4-methyltoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq.) in anhydrous carbon tetrachloride (CCl4) is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude 2-fluoro-4-methylbenzyl bromide is purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Reactants | 2-Fluoro-4-methyltoluene, NBS, AIBN |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Reflux (approx. 77 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Step 2: Synthesis of 2-Fluoro-4-methylbenzylamine via Gabriel Synthesis

The Gabriel synthesis provides a clean and efficient method for converting benzyl halides to primary amines, avoiding the over-alkylation often seen with direct amination with ammonia.[1][2][3][4]

Experimental Protocol:

To a solution of 2-fluoro-4-methylbenzyl bromide (1.0 eq.) in dimethylformamide (DMF), potassium phthalimide (1.1 eq.) is added.[1][4] The mixture is heated to 80-100 °C and stirred for 2-4 hours. After cooling, the reaction mixture is poured into water, and the precipitated N-(2-fluoro-4-methylbenzyl)phthalimide is collected by filtration and washed with water. The intermediate is then suspended in ethanol, and hydrazine hydrate (1.5-2.0 eq.) is added.[1] The mixture is heated to reflux for 1-2 hours, during which the phthalhydrazide byproduct precipitates. After cooling, the mixture is acidified with concentrated HCl and the phthalhydrazide is filtered off. The filtrate is then made strongly alkaline with concentrated NaOH, and the liberated 2-fluoro-4-methylbenzylamine is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The product can be further purified by distillation.[1]

| Parameter | Value |

| Reactants | 2-Fluoro-4-methylbenzyl bromide, Potassium Phthalimide, Hydrazine Hydrate |

| Solvents | DMF, Ethanol |

| Temperature | 80-100 °C (alkylation), Reflux (hydrolysis) |

| Reaction Time | 3-6 hours (total) |

| Typical Yield | 60-75% |

Route B: Reduction of 2-Fluoro-4-methylbenzonitrile

This route offers an alternative pathway to the target amine via a nitrile intermediate. The key steps are the synthesis of the benzonitrile and its subsequent reduction.

Step 1: Synthesis of 2-Fluoro-4-methylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of anilines to benzonitriles via a diazonium salt intermediate.[5][6][7]

Experimental Protocol:

2-Fluoro-4-methylaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a cold solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour. After cooling, the mixture is extracted with a suitable organic solvent (e.g., toluene or dichloromethane). The organic layer is washed with aqueous sodium cyanide solution, followed by water and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Reactants | 2-Fluoro-4-methylaniline, NaNO2, HCl, CuCN, KCN |

| Solvent | Water |

| Temperature | 0-5 °C (diazotization), 50-60 °C (cyanation) |

| Reaction Time | 2-3 hours |

| Typical Yield | 65-80% |

Step 2: Reduction of 2-Fluoro-4-methylbenzonitrile to 2-Fluoro-4-methylbenzylamine

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and effective choice for this transformation.[8][9][10][11]

Experimental Protocol:

To a suspension of LiAlH4 (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq.) in anhydrous THF is added dropwise.[8] The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to 0 °C, and the excess LiAlH4 is quenched by the sequential and careful addition of water, 15% aqueous NaOH, and then more water. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude 2-fluoro-4-methylbenzylamine, which can be purified by distillation.[8]

| Parameter | Value |

| Reactants | 2-Fluoro-4-methylbenzonitrile, LiAlH4 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Typical Yield | 80-95% |

Route C: Reductive Amination of 2-Fluoro-4-methylbenzaldehyde

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds. This route requires the synthesis of the corresponding aldehyde as a starting material.

Synthesis of 2-Fluoro-4-methylbenzylamine via Reductive Amination

This process involves the in situ formation of an imine from 2-fluoro-4-methylbenzaldehyde and an ammonia source, followed by its immediate reduction to the primary amine.[12][13][14]

Experimental Protocol:

A solution of 2-fluoro-4-methylbenzaldehyde (1.0 eq.) in methanol is charged into a reaction vessel. Ammonium acetate (5-10 eq.) is added, followed by sodium cyanoborohydride (NaBH3CN, 1.5 eq.).[13] The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH. The aqueous layer is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or column chromatography.

Alternatively, the reaction can be carried out using catalytic hydrogenation. A solution of the aldehyde in methanol saturated with ammonia is hydrogenated in the presence of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]

| Parameter | Value |

| Reactants | 2-Fluoro-4-methylbenzaldehyde, NH4OAc, NaBH3CN (or NH3, H2, Catalyst) |

| Solvent | Methanol |

| Temperature | Room Temperature (for NaBH3CN) or as required for hydrogenation |

| Reaction Time | 12-24 hours (for NaBH3CN) |

| Typical Yield | 70-90% |

Data Summary

The following table summarizes the key quantitative data for the presented synthetic routes for easy comparison.

| Route | Key Transformation | Starting Material | Reagents | Typical Yield |

| A | Gabriel Synthesis | 2-Fluoro-4-methylbenzyl bromide | 1. K-Phthalimide, 2. N2H4·H2O | 60-75% |

| B | Nitrile Reduction | 2-Fluoro-4-methylbenzonitrile | LiAlH4 | 80-95% |

| C | Reductive Amination | 2-Fluoro-4-methylbenzaldehyde | NH4OAc, NaBH3CN | 70-90% |

Conclusion

This technical guide has outlined three robust synthetic strategies for the preparation of 2-Fluoro-4-methylbenzylamine. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and the specific equipment and safety protocols available in the laboratory. Route B, involving the reduction of the corresponding benzonitrile, generally offers the highest yields for the final conversion step. Route A provides a classic and reliable, albeit slightly lower-yielding, alternative. Route C is an efficient one-pot procedure, provided the starting aldehyde is readily accessible. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. orgsyn.org [orgsyn.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. organic-chemistry.org [organic-chemistry.org]

An In-depth Technical Review of 2-Fluoro-4-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzylamine is a fluorinated organic compound that has garnered interest as a versatile building block in medicinal chemistry. Its specific substitution pattern offers unique physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on 2-Fluoro-4-methylbenzylamine, covering its synthesis, physicochemical properties, and known applications, with a particular focus on its potential role in drug development. While detailed biological data on the compound itself is limited, this review extrapolates potential applications based on the broader class of fluorinated benzylamines and outlines experimental protocols for its synthesis to facilitate further research.

Physicochemical Properties

2-Fluoro-4-methylbenzylamine, with the CAS number 771573-01-4, is a substituted benzylamine derivative. The presence of a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring significantly influences its electronic and steric properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FN | --INVALID-LINK-- |

| Molecular Weight | 139.17 g/mol | --INVALID-LINK-- |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Not specified in literature | |

| pKa | Not specified in literature |

Synthesis of 2-Fluoro-4-methylbenzylamine

Detailed experimental protocols for the synthesis of 2-Fluoro-4-methylbenzylamine are not explicitly abundant in peer-reviewed journals. However, based on standard organic chemistry transformations, two primary synthetic routes are proposed: the reduction of 2-fluoro-4-methylbenzonitrile and the reductive amination of 2-fluoro-4-methylbenzaldehyde.

Synthesis via Reduction of 2-Fluoro-4-methylbenzonitrile

This approach involves the chemical reduction of the nitrile group to a primary amine.

Experimental Protocol (Proposed):

-

Nitrile Synthesis: 2-Fluoro-4-methylbenzonitrile can be synthesized from 2-fluoro-4-methylbenzaldehyde by conversion to its oxime followed by dehydration.

-

Reduction: To a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) is added portion-wise at 0 °C.

-

The reaction mixture is then stirred at room temperature for a specified period (e.g., 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 2-Fluoro-4-methylbenzylamine.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

DOT Diagram: Synthesis via Nitrile Reduction

Caption: Synthetic pathway from 2-fluoro-4-methylbenzonitrile.

Synthesis via Reductive Amination of 2-Fluoro-4-methylbenzaldehyde

Reductive amination is a versatile method for amine synthesis, involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[1]

Experimental Protocol (Proposed):

-

Imine Formation: 2-Fluoro-4-methylbenzaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to form the intermediate imine. The reaction can be catalyzed by a mild acid.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[2] Sodium triacetoxyborohydride is also a common and effective reagent for this transformation.

-

The reaction is stirred at room temperature until the imine is fully reduced, as monitored by TLC or GC-MS.

-

The reaction is quenched by the addition of water.

-

The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography or distillation.

DOT Diagram: Reductive Amination Pathway

Caption: Reductive amination of 2-fluoro-4-methylbenzaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

While specific studies detailing the biological activity of 2-Fluoro-4-methylbenzylamine are scarce, its structural motifs are present in various biologically active molecules. The introduction of fluorine into drug candidates can modulate their metabolic stability, binding affinity, and lipophilicity.

Derivatives of fluorinated benzylamines are explored in various therapeutic areas. For instance, fluorinated benzylamine scaffolds have been incorporated into compounds with potential anti-cancer, anti-inflammatory, and anti-microbial activities.

DOT Diagram: Potential Workflow in Drug Discovery

Caption: Role of the scaffold in a drug discovery pipeline.

Conclusion

2-Fluoro-4-methylbenzylamine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a foundation for its preparation and subsequent derivatization. Further investigation into the biological activities of compounds incorporating this scaffold is warranted to fully elucidate its potential in the development of novel therapeutics. The unique combination of fluorine and methyl substituents offers a promising avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of new drug candidates.

References

physical and spectral properties of 2-Fluoro-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and spectral properties of 2-Fluoro-4-methylbenzylamine (CAS No: 771573-01-4). Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from related isomers to provide a predictive context for its physicochemical characteristics. Furthermore, a plausible experimental workflow for its synthesis via reductive amination is detailed, accompanied by a corresponding flowchart. This guide is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, drug development, and organic synthesis involving fluorinated benzylamine scaffolds.

Introduction

2-Fluoro-4-methylbenzylamine is a substituted aromatic amine containing both fluorine and methyl functional groups on the benzyl ring. Such structural motifs are of significant interest in medicinal chemistry due to the ability of the fluorine atom to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group provides an additional point for structural modification and can influence steric interactions within binding pockets. While the broader class of substituted benzylamines has been explored for various therapeutic applications, including as enzyme inhibitors and antimycotic agents, specific data for 2-Fluoro-4-methylbenzylamine remains scarce in publicly available literature.[1][2][3] This guide aims to consolidate the available information and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

Detailed experimental data on the physical properties of 2-Fluoro-4-methylbenzylamine are not widely reported. The following tables summarize the known identifying information for the target compound and provide experimental data for closely related isomers for comparative purposes.

Table 1: Core Properties of 2-Fluoro-4-methylbenzylamine

| Property | Value | Source |

| CAS Number | 771573-01-4 | [4][5] |

| Molecular Formula | C₈H₁₀FN | [4] |

| Molecular Weight | 139.17 g/mol | [4] |

| Physical Form | Liquid | [5] |

| Purity | ≥98% | [5] |

Table 2: Comparative Physical Properties of Isomeric and Related Benzylamines

| Compound | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Solubility |

| 2-Fluoro-N-methylbenzylamine | 399-30-4 | 73 @ 12 mmHg | 1.047 | 1.5010 | Not specified |

| 4-Fluoro-N-methylbenzylamine | 405-66-3 | 180-181 | 1.056 | 1.4990 | Not specified |

| 4-Fluoro-α-methylbenzylamine | 403-40-7 | 145 | 1.059 | 1.502 | Not specified |

| (R)-4-Fluoro-α-methylbenzylamine | 374898-01-8 | 76 @ 22mm | 1.03 | 1.501 | Sparingly soluble in water |

Spectral Properties

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (a singlet or AB quartet depending on chirality and solvent), and the methyl protons (a singlet). The coupling of the aromatic protons with the fluorine atom will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the methyl carbon will also be present.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-4-methylbenzylamine is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹).

3.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern would likely involve the loss of the amino group and other characteristic cleavages of the benzylamine structure.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of 2-Fluoro-4-methylbenzylamine is not available. However, a plausible and widely used method for the preparation of benzylamines is the reductive amination of the corresponding benzaldehyde.[6][7] The following section details a proposed experimental workflow for the synthesis of 2-Fluoro-4-methylbenzylamine from 2-fluoro-4-methylbenzaldehyde.

4.1. Proposed Synthesis of 2-Fluoro-4-methylbenzylamine via Reductive Amination

This protocol involves a two-step, one-pot reaction where 2-fluoro-4-methylbenzaldehyde is first condensed with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Materials:

-

2-Fluoro-4-methylbenzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol.

-

Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used, which is a milder and more selective reducing agent for reductive aminations.[7]

-

Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS. Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Characterization: The crude 2-Fluoro-4-methylbenzylamine can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

5.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-Fluoro-4-methylbenzylamine via reductive amination.

Caption: Proposed synthetic workflow for 2-Fluoro-4-methylbenzylamine.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for 2-Fluoro-4-methylbenzylamine. However, the broader class of substituted benzylamines has been investigated for a range of biological activities. For instance, various derivatives have been synthesized and evaluated as β-tryptase inhibitors for potential use in asthma treatment, as antimycotic agents, and as multifunctional agents for Alzheimer's disease.[1][2][8] The introduction of a fluorine atom can significantly impact the biological properties of a molecule, and therefore, 2-Fluoro-4-methylbenzylamine represents an interesting candidate for future biological screening and structure-activity relationship (SAR) studies.[9]

Safety and Handling

Based on available supplier safety data, 2-Fluoro-4-methylbenzylamine is classified as a corrosive substance.[5]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

Precautionary Measures: It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-Fluoro-4-methylbenzylamine is a chemical entity with potential for applications in medicinal chemistry and materials science. This guide has compiled the limited available data on its physical and spectral properties, drawing comparisons with related isomers to provide a useful reference for researchers. A detailed, plausible synthetic protocol via reductive amination has been proposed to facilitate its preparation in a laboratory setting. The absence of biological data highlights an opportunity for future research to explore the potential therapeutic applications of this compound and to establish its structure-activity relationships within the broader class of fluorinated benzylamines. It is hoped that this technical guide will serve as a valuable starting point for further investigation into the chemistry and potential applications of 2-Fluoro-4-methylbenzylamine.

References

- 1. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-methylbenzylamine | 771573-01-4 [sigmaaldrich.com]

- 5. 2-Fluoro-4-methylbenzylamine | 771573-01-4 [sigmaaldrich.cn]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety of 2-Fluoro-4-methylbenzylamine

This guide provides a comprehensive overview of the material safety data for 2-Fluoro-4-methylbenzylamine and its isomers, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete Safety Data Sheet (SDS) for 2-Fluoro-4-methylbenzylamine (CAS 771573-01-4), this document synthesizes information from available data on closely related isomers to provide a thorough understanding of the potential hazards, handling procedures, and safety precautions.

Chemical Identification and Physical Properties

2-Fluoro-4-methylbenzylamine and its structural isomers are organofluorine compounds with a benzylamine backbone. The precise properties can vary slightly between isomers. The following tables summarize the available physical and chemical data for several related compounds.

Table 1: Physicochemical Properties of Fluorinated Methylbenzylamine Isomers

| Property | 3-Fluoro-4-methylbenzylamine | 4-Fluoro-α-methylbenzylamine | 4-Fluoro-N-methylbenzylamine | 2-Fluoro-N-methylbenzylamine |

| CAS Number | 261951-67-1[1] | 403-40-7 | 405-66-3 | 399-30-4 |

| Molecular Formula | C₈H₁₀FN[1] | C₈H₁₀FN | C₈H₁₀FN | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol [1][2] | 139.17 g/mol | 139.17 g/mol | 139.17 g/mol |

| Appearance | Liquid | Liquid | - | - |

| Boiling Point | - | 145 °C (lit.) | 180-181 °C (lit.) | 73 °C/12 mmHg (lit.) |

| Density | - | 1.059 g/mL at 25 °C (lit.) | 1.056 g/mL at 25 °C (lit.) | 1.047 g/mL at 25 °C (lit.) |

| Refractive Index | - | n20/D 1.502 (lit.) | n20/D 1.4990 (lit.) | n20/D 1.5010 (lit.) |

| Flash Point | - | 68 °C (154.4 °F) - closed cup | 71 °C (159.8 °F) - closed cup | 68 °C (154.4 °F) - closed cup |

Hazard Identification and Classification

These compounds are generally classified as hazardous materials. The primary hazards include skin corrosion/irritation, serious eye damage, and potential for respiratory irritation. The GHS classifications for various isomers are detailed below.

Table 2: GHS Hazard Classification

| Hazard Class | 3-Fluoro-4-methylbenzylamine | 4-Fluoro-α-methylbenzylamine | 4-Fluoro-N-methylbenzylamine | 2-Fluoro-N-methylbenzylamine |

| Pictograms | Corrosion | Corrosion | Corrosion, Exclamation Mark | Exclamation Mark |

| Signal Word | Danger | Danger | Danger | Warning |

| Hazard Statements | H314: Causes severe skin burns and eye damage[1] | H314: Causes severe skin burns and eye damage | H315: Causes skin irritation, H317: May cause an allergic skin reaction, H318: Causes serious eye damage, H335: May cause respiratory irritation | H315: Causes skin irritation, H319: Causes serious eye irritation, H412: Harmful to aquatic life with long lasting effects |

| Precautionary Statements | P280, P301+P330+P331, P305+P351+P338, P310, P303+P361+P353[1] | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | P261, P264, P271, P280, P302+P352, P305+P351+P338 | P264, P273, P280, P302+P352, P305+P351+P338, P332+P313 |

Below is a diagram illustrating the logical flow from hazard identification to necessary protective measures.

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for safe handling and storage can be established based on the available safety data.

Protocol for Safe Handling:

-

Engineering Controls : Always handle this chemical in a well-ventilated area.[3][4] For procedures that may generate vapors or aerosols, use a chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[1][5]

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear tightly sealed safety goggles or a face shield.[3][5]

-

Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][3][5]

-

Respiratory Protection : If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1][5]

-

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][3]

Protocol for Safe Storage:

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible substances and sources of ignition.[3]

-

Incompatible Materials : Keep away from strong oxidizing agents.

The following diagram illustrates a standard workflow for the safe laboratory use of this chemical.

First-Aid and Emergency Procedures

In case of exposure, immediate action is critical. The following are general first-aid measures.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products : May include carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Special Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 2-Fluoro-4-methylbenzylamine is limited. However, based on the hazard classifications of its isomers, it should be handled as a substance with the potential for skin and eye irritation/corrosion and possible aquatic toxicity.

-

Carcinogenicity : No component of these products at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[3][7]

-

Ecological Hazards : Some isomers are classified as harmful to aquatic life with long-lasting effects. Therefore, release into the environment should be avoided.[3]

Disposal Considerations

Chemical waste should be disposed of in accordance with federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not empty into drains.[3]

This technical guide provides a consolidated overview of the safety information for 2-Fluoro-4-methylbenzylamine and its isomers. Researchers and laboratory personnel should always consult the most current and specific Safety Data Sheet for the particular isomer they are using before handling the material.

References

- 1. fishersci.es [fishersci.es]

- 2. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. afgsci.com [afgsci.com]

- 4. 2-Fluoro-4-methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

In-depth Technical Guide on the Potential Biological Activity of 2-Fluoro-4-methylbenzylamine

Notice of Limited Data Availability

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific biological activity of 2-Fluoro-4-methylbenzylamine. This compound is commercially available and is indexed in chemical databases, as shown in Table 1. However, its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. There are no dedicated studies reporting its mechanism of action, therapeutic targets, or quantitative efficacy data.

The following sections will summarize the available information on closely related analogs and derivatives to provide a speculative context for the potential biological activities that could be investigated for 2-Fluoro-4-methylbenzylamine. It is crucial to emphasize that this is a prospective analysis based on chemical similarity and does not represent experimental data for the target compound.

Physicochemical Properties of 2-Fluoro-4-methylbenzylamine

A summary of the key physicochemical properties of 2-Fluoro-4-methylbenzylamine is presented in Table 1. These properties are important for predicting its behavior in biological systems, such as membrane permeability and potential for metabolism.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | PubChem |

| Molecular Weight | 139.17 g/mol | PubChem |

| CAS Number | Not available | |

| IUPAC Name | (2-fluoro-4-methylphenyl)methanamine |

Potential Biological Activities Based on Structural Analogs

The biological activities of various substituted benzylamine derivatives have been reported in the scientific literature. These findings may offer insights into the potential, yet unproven, activities of 2-Fluoro-4-methylbenzylamine.

Antimicrobial Activity

Derivatives of benzylamine have been investigated for their antimicrobial properties. For instance, novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant antimycobacterial activity. The presence of a fluorine atom, as in 2-Fluoro-4-methylbenzylamine, can sometimes enhance the antimicrobial potency of a molecule.

Anticancer Activity

Certain substituted benzylamine derivatives have been explored as potential anticancer agents. For example, some have been shown to act as protein kinase inhibitors, a class of drugs often used in cancer therapy. The specific substitution pattern on the phenyl ring is critical for this activity. The fluoro and methyl substitutions on 2-Fluoro-4-methylbenzylamine could potentially interact with the binding sites of various kinases.

Neurological Activity

Substituted benzylamines are structurally related to several neurotransmitters and have been investigated for their effects on the central nervous system. For example, derivatives of 4-phenyl-1,2,3,6-tetrahydropyridines, which can be synthesized from benzylamine precursors, have been evaluated as substrates for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Postulated Experimental Workflow for Biological Screening

Should research on the biological activity of 2-Fluoro-4-methylbenzylamine be undertaken, a general experimental workflow could be proposed. This workflow would aim to screen for a broad range of potential activities and then focus on any identified "hits."

Figure 1: A postulated experimental workflow for the biological screening of 2-Fluoro-4-methylbenzylamine.

Conclusion

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-methylbenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-methylbenzylamine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile reactivity of the benzylamine core and the modulating effects of the fluoro and methyl substituents on the phenyl ring. This document outlines key synthetic methodologies, detailed experimental protocols, and comprehensive characterization data to support researchers in the exploration and development of novel therapeutic agents.

Introduction

2-Fluoro-4-methylbenzylamine serves as a valuable building block for the synthesis of a diverse array of derivatives. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a point for further structural modification and can influence lipophilicity. These characteristics make 2-Fluoro-4-methylbenzylamine derivatives attractive candidates for investigation in various therapeutic areas, including as enzyme inhibitors.

Synthetic Pathways

The synthesis of 2-Fluoro-4-methylbenzylamine derivatives can be primarily achieved through two versatile and efficient pathways: Reductive Amination and N-Acylation.

Reductive Amination

Reductive amination is a widely employed method for the formation of carbon-nitrogen bonds and offers a direct route to N-substituted 2-Fluoro-4-methylbenzylamine derivatives.[1] This one-pot reaction typically involves the condensation of 2-fluoro-4-methylbenzaldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices. The reaction conditions are generally mild, making it compatible with a wide range of functional groups.

N-Acylation

N-acylation provides a straightforward method for the synthesis of amide derivatives of 2-Fluoro-4-methylbenzylamine. This reaction involves the treatment of 2-Fluoro-4-methylbenzylamine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.

This method is highly efficient and allows for the introduction of a wide variety of acyl groups, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocols

General Procedure for Reductive Amination: Synthesis of N-Benzyl-2-fluoro-4-methylbenzylamine

To a solution of 2-fluoro-4-methylbenzaldehyde (1.0 mmol) in methanol (10 mL) is added benzylamine (1.1 mmol). The mixture is stirred at room temperature for 1 hour to facilitate imine formation. The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 mmol) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-2-fluoro-4-methylbenzylamine.

General Procedure for N-Acylation: Synthesis of N-(2-Fluoro-4-methylbenzyl)acetamide

To a solution of 2-fluoro-4-methylbenzylamine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added acetyl chloride (1.2 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the layers are separated. The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system to yield pure N-(2-fluoro-4-methylbenzyl)acetamide.[2]

Characterization Data

The synthesized derivatives are characterized by their physical properties and spectroscopic data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Fluoro-4-methylbenzylamine | C₈H₁₀FN | 139.17 | Liquid | N/A |

| N-(2-Fluoro-4-methylbenzyl)acetamide | C₁₀H₁₂FNO | 181.21 | Solid | 86-88 |

| N-(2-Fluoro-4-methylbenzyl)benzamide | C₁₅H₁₄FNO | 243.28 | Solid | 121-123 |

Table 1: Physical Properties of 2-Fluoro-4-methylbenzylamine and its Derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 2-Fluoro-4-methylbenzylamine | 7.20-7.00 (m, 3H), 3.85 (s, 2H), 2.30 (s, 3H), 1.50 (br s, 2H) | 162.5 (d, J=245 Hz), 140.0, 131.0, 129.5, 125.0 (d, J=15 Hz), 115.5 (d, J=21 Hz), 40.0, 21.0 | 3380, 3300, 2920, 1610, 1500, 1230, 810 | 140.1 [M+H]⁺ |

| N-(2-Fluoro-4-methylbenzyl)acetamide | 7.15-6.95 (m, 3H), 6.05 (br t, 1H), 4.35 (d, J=6 Hz, 2H), 2.25 (s, 3H), 2.00 (s, 3H) | 170.0, 161.5 (d, J=244 Hz), 139.5, 129.0, 128.0, 126.0 (d, J=16 Hz), 115.0 (d, J=22 Hz), 37.0, 23.0, 20.5 | 3280, 3070, 2920, 1640, 1550, 1235, 815 | 182.1 [M+H]⁺ |

| N-(2-Fluoro-4-methylbenzyl)benzamide | 7.80-7.75 (m, 2H), 7.50-7.35 (m, 3H), 7.20-7.00 (m, 3H), 6.50 (br t, 1H), 4.60 (d, J=6 Hz, 2H), 2.30 (s, 3H) | 167.0, 161.8 (d, J=245 Hz), 139.8, 134.5, 131.5, 129.2, 128.5, 127.0, 126.5 (d, J=16 Hz), 115.2 (d, J=21 Hz), 38.0, 20.8 | 3300, 3060, 2920, 1635, 1540, 1230, 820 | 244.1 [M+H]⁺ |

Table 2: Spectroscopic Data for 2-Fluoro-4-methylbenzylamine and its Derivatives.

Biological Activity and Signaling Pathways

Benzylamine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[3][4][5] These enzymes play crucial roles in neurotransmitter metabolism and are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the synaptic cleft, thereby alleviating disease symptoms.

The general mechanism of action for many of these inhibitors involves binding to the active site of the enzyme, preventing the substrate from accessing it. The specific interactions can vary depending on the structure of the derivative and the target enzyme.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-Fluoro-4-methylbenzylamine derivatives. The outlined synthetic methodologies, including reductive amination and N-acylation, offer versatile and efficient routes to a wide range of derivatives. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field. The potential of these compounds as enzyme inhibitors highlights their promise for the development of novel therapeutic agents for neurodegenerative and other diseases. Further exploration of the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of 2-Fluoro-4-methylbenzylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzylamine is a substituted benzylamine derivative that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the benzene ring can significantly influence the physicochemical properties of molecules incorporating this moiety. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The methyl group provides an additional point for steric and electronic modulation. While specific, detailed applications for 2-fluoro-4-methylbenzylamine are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of primary amines and the general applications of fluorinated aromatic compounds.

This document provides an overview of potential synthetic applications of 2-fluoro-4-methylbenzylamine based on common reactions of benzylamines. The protocols provided are generalized and may require optimization for specific substrates and scales.

Key Synthetic Applications

As a primary amine, 2-fluoro-4-methylbenzylamine is expected to participate in a variety of classical organic reactions to form a diverse range of derivatives. The primary applications lie in the formation of amides, sulfonamides, imines, and secondary/tertiary amines, which are key functional groups in many biologically active compounds.

Amide Bond Formation

The reaction of 2-fluoro-4-methylbenzylamine with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation to produce N-(2-fluoro-4-methylbenzyl) amides. These amides are prevalent in numerous pharmaceutical compounds.

General Workflow for Amide Coupling:

Caption: General workflow for the synthesis of N-(2-fluoro-4-methylbenzyl) amides.

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the amide coupling agent (e.g., 1,3-dicyclohexylcarbodiimide (DCC), 1.1 eq) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP), 0.1 eq).

-

Add 2-fluoro-4-methylbenzylamine (1.1 eq) to the mixture.

-

If required, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Common Amide Coupling Reagents

| Coupling Reagent | Description | By-product |

| DCC (Dicyclohexylcarbodiimide) | Widely used, cost-effective. | DCU (Dicyclohexylurea) - insoluble in most organic solvents. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide. | Water-soluble urea by-product, easily removed by aqueous workup. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, especially for sterically hindered substrates. | Water-soluble by-products. |

Reductive Amination

Reductive amination of aldehydes or ketones with 2-fluoro-4-methylbenzylamine is a powerful method for synthesizing secondary amines. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ.

Logical Flow of Reductive Amination:

Caption: Logical flow for the synthesis of secondary amines via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve the aldehyde or ketone (1.0 eq) and 2-fluoro-4-methylbenzylamine (1.1 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH).

-

Add a reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], 1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 4-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Properties |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Effective but toxic (releases HCN under acidic conditions). |

| Hydrogen (H₂) with a catalyst (e.g., Pd/C) | "Green" and effective, but requires specialized hydrogenation equipment. |

Potential in Drug Discovery

The 2-fluoro-4-methylbenzylamine scaffold can be incorporated into various molecular frameworks to explore their potential as therapeutic agents. The fluorine atom can enhance binding to target proteins through hydrogen bonding or other electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The methyl group can provide beneficial steric interactions within a binding pocket. Derivatives of fluorinated benzylamines have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.

Conclusion

Application Notes and Protocols: 2-Fluoro-4-methylbenzylamine as a Versatile Building Block for Antiandrogen Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-fluoro-4-methylbenzylamine as a key building block in the synthesis of pharmaceuticals, particularly focusing on its application in the development of antiandrogen agents for the treatment of prostate cancer. The structural motif of a 2-fluoro-4-substituted aniline is central to the pharmacophore of potent androgen receptor (AR) antagonists like Enzalutamide.

Introduction

2-Fluoro-4-methylbenzylamine is a substituted benzylamine that holds significant promise as a starting material for the synthesis of complex pharmaceutical compounds. The presence of the fluorine atom at the 2-position and the methyl group at the 4-position of the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The 2-fluoro substitution can enhance metabolic stability and binding affinity, while the 4-methyl group provides a handle for further chemical modifications. This document outlines the potential applications, synthetic protocols, and biological context for utilizing 2-fluoro-4-methylbenzylamine in drug discovery and development.

Application in the Synthesis of Enzalutamide Analogs

The primary application of 2-fluoro-4-methylbenzylamine is in the synthesis of analogs of the potent antiandrogen drug, Enzalutamide. Enzalutamide is a second-generation nonsteroidal antiandrogen that targets the androgen receptor (AR) and is used in the treatment of castration-resistant prostate cancer (CRPC). The core of Enzalutamide contains a 4-amino-2-fluorobenzamide moiety, which can be synthesized from precursors like 2-fluoro-4-nitrotoluene. 2-Fluoro-4-methylbenzylamine can serve as a valuable precursor to this key intermediate.

A plausible synthetic route would involve the oxidation of the methyl group of 2-fluoro-4-methylbenzylamine to a carboxylic acid, followed by amidation and subsequent coupling reactions to build the final thiohydantoin structure characteristic of Enzalutamide.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic routes for Enzalutamide and related compounds. They are intended to serve as a starting point for the development of specific synthetic methodologies.

Protocol 1: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-Fluoro-4-nitrotoluene (A Precursor to Enzalutamide)

This protocol describes the synthesis of a key intermediate for Enzalutamide, starting from a related compound, to illustrate the formation of the crucial 2-fluoro-4-aminobenzamide scaffold.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

-

In a reaction vessel, combine 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium chloride).

-

Heat the mixture to 80-95°C with stirring.

-

Slowly add potassium permanganate in portions.

-

Maintain the reaction at 95°C for 16-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the hot reaction mixture to remove manganese dioxide.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Amidation to 2-Fluoro-4-nitro-N-methylbenzamide

-

Suspend 2-fluoro-4-nitrobenzoic acid in a suitable organic solvent (e.g., dichloromethane).

-

Add a chlorinating agent (e.g., thionyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture until the conversion to the acid chloride is complete.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in a fresh solvent and cool in an ice bath.

-

Bubble methylamine gas through the solution or add an aqueous solution of methylamine dropwise.

-

Stir the reaction mixture until the amidation is complete.

-

Isolate the product by extraction and purify by recrystallization or column chromatography.

Step 3: Reduction to 4-Amino-2-fluoro-N-methylbenzamide

-

In a pressure reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide in ethanol.

-

Add a palladium on carbon (Pd/C) catalyst (10%).

-

Pressurize the reactor with hydrogen gas (e.g., 20 atm).

-

Stir the reaction at room temperature for 16 hours.

-

After the reaction, filter off the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.

Proposed Synthesis Workflow from 2-Fluoro-4-methylbenzylamine

Below is a proposed workflow for utilizing 2-Fluoro-4-methylbenzylamine in the synthesis of an Enzalutamide analog.

Caption: Proposed synthetic workflow for an Enzalutamide analog.

Quantitative Data

The following table summarizes the biological activity of Enzalutamide and its analogs, which are representative of the type of compounds that could be synthesized using 2-fluoro-4-methylbenzylamine as a building block. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent inhibitors.

| Compound | Target Cell Line | IC50 (nM) | Reference |

| Enzalutamide (MDV3100) | LNCaP/AR | 92 | [1] |

| Analog 80 (N-methylbutyramide) | LNCaP/AR | 92 | [1] |

| Analog 91 | LNCaP/AR | ~100-150 | [1] |